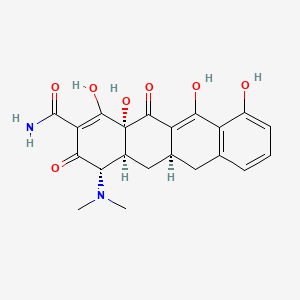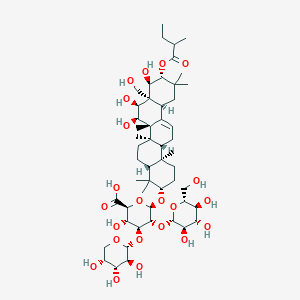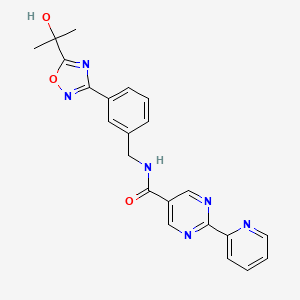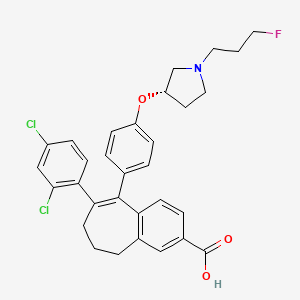
Scicinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scicinib is a bioactive chemical potentially used to treat hematological cancer and solid tumors.
Scientific Research Applications
Pharmacokinetics and Anticancer Potential
Scicinib is a novel thiosemicarbazone analogue with potential as an anticancer agent. Its pharmacokinetics were studied in rats using a highly selective and sensitive liquid chromatography tandem mass spectrometry (LC-MS/MS) method. This study was crucial for understanding scicinib's behavior in biological systems and its potential application in cancer treatment. The method developed was successful in quantifying scicinib in rat plasma, providing essential data for preclinical pharmacokinetic studies and indicating its promise in cancer therapeutics (Li et al., 2012).
Stem Cell Research in Spinal Cord Injury
While not directly related to scicinib, significant research has been conducted in the field of stem cell therapy for spinal cord injuries. This research is pivotal in understanding and developing new treatments for spinal cord injuries, exploring the use of stem cells to regenerate damaged tissues and improve functional outcomes in patients. These studies offer insights into the potential for using advanced therapies, including possibly novel agents like scicinib, in treating such complex conditions (Illes et al., 2011), (Kwon et al., 2010).
Gene Therapy in Immunodeficiency Disorders
The advancements in gene and cell therapy, such as the development of Strimvelis™ for ADA-deficient severe combined immunodeficiency (SCID), are examples of how scientific research is progressing towards treating rare congenital disorders. These developments in gene therapy provide a framework for exploring how novel treatments like scicinib might be utilized in similar complex and rare diseases (Aiuti et al., 2017).
Translational Research and Biobanking in Spinal Cord Injury
The establishment of biobanks, such as the International Spinal Cord Injury Biobank (ISCIB), is a significant step in translational research. This initiative supports the development of new therapeutic strategies, potentially including novel agents like scicinib, by providing a rich resource of human biospecimens for research in traumatic spinal cord injuries (Hirsch-Reinshagen et al., 2022).
properties
CAS RN |
921768-26-5 |
|---|---|
Product Name |
Scicinib |
Molecular Formula |
C13H14N4S2 |
Molecular Weight |
290.403 |
IUPAC Name |
(Z)-N,N-dimethyl-2-(pyridin-2-yl(thiophen-2-yl)methylene)hydrazine-1-carbothioamide |
InChI |
InChI=1S/C13H14N4S2/c1-17(2)13(18)16-15-12(11-7-5-9-19-11)10-6-3-4-8-14-10/h3-9H,1-2H3,(H,16,18)/b15-12- |
InChI Key |
ATVSBDLHTRCTLD-QINSGFPZSA-N |
SMILES |
S=C(N/N=C(C1=NC=CC=C1)\C2=CC=CS2)N(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Scicinib |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[a]phenazin-5-ol](/img/structure/B610665.png)
![Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate](/img/structure/B610666.png)
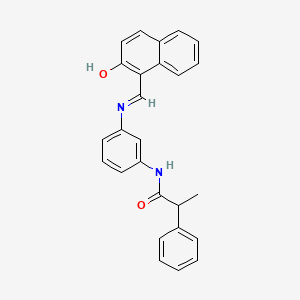
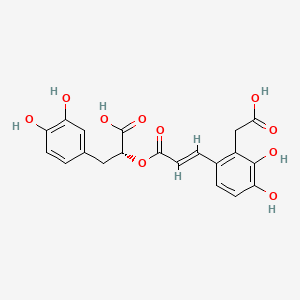
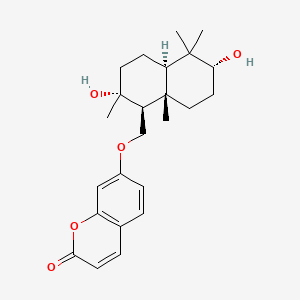
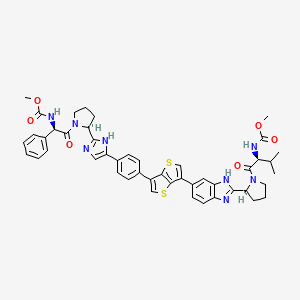
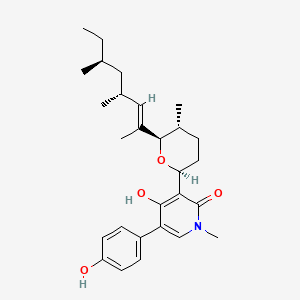
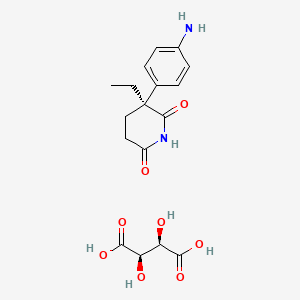
![N-[2-(Acetylthio)benzoyl]-beta-alaninamide](/img/structure/B610676.png)
